7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 16082-27-2 . It has a molecular weight of 167.6 and its IUPAC name is 7-chloro-5-methylpyrazolo [1,5-a]pyrimidine .
Synthesis Analysis
A family of 7-substituted 2-methylpyrazolo [1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis
The Inchi Code for 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine is 1S/C7H6ClN3/c1-5-4-6 (8)11-7 (10-5)2-3-9-11/h2-4,10H,1H2 .Physical And Chemical Properties Analysis
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine is a solid substance .Scientific Research Applications
Pharmaceutical Research
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine is utilized in pharmaceutical research due to its potential as a building block for the synthesis of various therapeutic agents. Its unique structure allows for the development of compounds with specific pharmacological activities, such as kinase inhibitors which are crucial in cancer treatment .
Material Science
This compound serves as a precursor in the synthesis of materials with specific optical properties. For instance, it’s used in creating fluorophores, which are essential in the study of molecular dynamics and interactions within cells .
Chemical Synthesis
In chemical synthesis, 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine is a valuable intermediate. It can undergo various chemical reactions to produce a wide range of derivatives, enabling the exploration of new chemical entities with potential industrial applications .
Biological Probes Development
Due to its fluorescent properties, this compound is instrumental in developing biological probes. These probes can help in visualizing and tracking biological processes, which is vital for understanding diseases and developing new treatments .
Antimicrobial Studies
Research has been conducted to evaluate the antimicrobial properties of derivatives of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine. This research is significant for discovering new antimicrobial agents that can combat resistant strains of bacteria and other pathogens .
Analytical Chemistry
In analytical chemistry, 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine derivatives are used as reference standards. These standards are crucial for ensuring the accuracy and reliability of analytical methods used in various scientific disciplines .
Safety And Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . They have potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
properties
IUPAC Name |
7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-6(8)11-7(10-5)2-3-9-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXJEUOXFCAJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440654 | |
Record name | 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
16082-27-2 | |
Record name | 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16082-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the primary aim of the study regarding 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine?
A1: The study aimed to develop an efficient synthetic method for 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine and assess its potential antimicrobial activity against a panel of bacterial and fungal strains [].
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